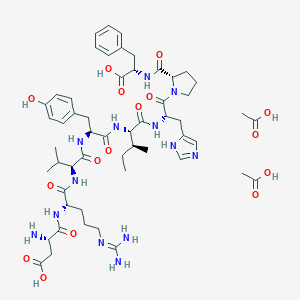
2-Aminobenzotiazol-6-carbonitrilo
Descripción general
Descripción
Esmolol es un bloqueador beta-adrenérgico cardioselectivo, comercializado comúnmente con el nombre comercial Brevibloc. Se utiliza principalmente para el control a corto plazo de la frecuencia ventricular y la frecuencia cardíaca en varios tipos de taquicardia, incluida la taquicardia perioperatoria y la hipertensión . Esmolol tiene un inicio rápido pero una duración corta de acción, lo que lo hace adecuado para entornos agudos .
Aplicaciones Científicas De Investigación
Esmolol se utiliza ampliamente en la investigación médica, particularmente en estudios relacionados con la función cardíaca. Se ha evaluado para sus efectos sobre la función cardíaca en pacientes con miocardiopatía séptica . Además, esmolol se ha estudiado por sus efectos hemodinámicos y antiinflamatorios en el shock séptico hipercinético . Su corta duración de acción y cardioselectividad lo convierten en una herramienta valiosa en la investigación clínica para el manejo de afecciones cardíacas agudas.
Mecanismo De Acción
Esmolol funciona bloqueando los receptores beta-adrenérgicos en el corazón, lo que lleva a una disminución de la fuerza y la frecuencia de las contracciones cardíacas . Previene la acción de dos sustancias naturales: epinefrina y norepinefrina . Al inhibir estas sustancias, esmolol reduce la frecuencia cardíaca y la demanda de oxígeno miocárdico, lo que lo hace efectivo para controlar la taquicardia y la hipertensión.
Análisis Bioquímico
Biochemical Properties
It is known that benzothiazole compounds, particularly 2-aminobenzothiazole derivatives, have attracted interest for their versatility in generating novel anticancer agents .
Cellular Effects
For instance, they have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can have long-term effects on cellular function .
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors .
Métodos De Preparación
El clorhidrato de esmolol se puede sintetizar a través de una serie de reacciones orgánicas. Un método implica la reacción de p-bromofenol con acrilato de metilo en presencia de un catalizador de paladio y un ligando de fosfina para generar 3-(4-hidroxifenil) acrilato de metilo. Este intermedio se hidrogena luego en presencia de un catalizador de paladio-carbono para obtener 4-hidroximetil fenilpropionato . El producto final, clorhidrato de esmolol, se obtiene mediante reacciones y pasos de purificación adicionales .
Análisis De Reacciones Químicas
Esmolol se somete a una rápida hidrólisis de su enlace éster, catalizada por esterasas que se encuentran en el citosol de los glóbulos rojos . Esta hidrólisis da como resultado la formación de un ácido libre y metanol. El compuesto no se somete a reacciones significativas de oxidación o reducción en condiciones fisiológicas. La principal reacción de esmolol es su hidrólisis, que es estereoespecífica y varía entre diferentes especies .
Comparación Con Compuestos Similares
Esmolol a menudo se compara con otros bloqueadores beta-adrenérgicos como landiolol y propranolol. Landiolol, al igual que esmolol, es un antagonista beta-1 selectivo de acción corta, pero tiene una mayor selectividad por los receptores beta-1 y no exhibe actividad de farmacochaperona . Propranolol, por otro lado, es un bloqueador beta no selectivo con una duración de acción más larga . La característica única de esmolol es su inicio rápido y su corta duración de acción, lo que lo hace adecuado para intervenciones agudas.
Compuestos similares
- Landiolol
- Propranolol
- Metoprolol
- Atenolol
El rápido metabolismo de esmolol y su corta vida media lo distinguen de estos compuestos similares, lo que proporciona una ventaja única en entornos clínicos donde se desea un bloqueo beta rápido y reversible.
Propiedades
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCZZHSWGWCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401970 | |
| Record name | 2-aminobenzothiazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19759-66-1 | |
| Record name | 2-aminobenzothiazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminobenzothiazole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B8982.png)





![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)






